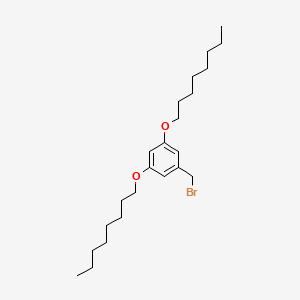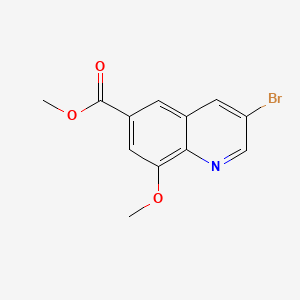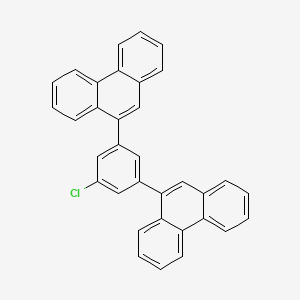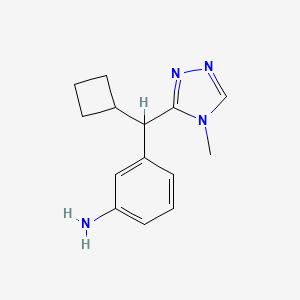
3-(Cyclobutyl(4-methyl-4H-1,2,4-triazol-3-YL)methyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclobutyl(4-methyl-4H-1,2,4-triazol-3-YL)methyl)aniline is a compound that features a cyclobutyl group attached to a 4-methyl-4H-1,2,4-triazole ring, which is further connected to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclobutyl(4-methyl-4H-1,2,4-triazol-3-YL)methyl)aniline typically involves multiple steps. One common approach starts with the preparation of 3-cyclobutyl-4-methyl-4H-1,2,4-triazole. This intermediate can be synthesized by cyclization reactions involving appropriate precursors under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclobutyl(4-methyl-4H-1,2,4-triazol-3-YL)methyl)aniline can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aniline moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., aniline derivatives). Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(Cyclobutyl(4-methyl-4H-1,2,4-triazol-3-YL)methyl)aniline has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Cyclobutyl(4-methyl-4H-1,2,4-triazol-3-YL)methyl)aniline involves its interaction with molecular targets and pathways. The triazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
3-cyclobutyl-4-methyl-4H-1,2,4-triazole: Shares the triazole ring but lacks the aniline moiety.
4-methyl-4H-1,2,4-triazole-3-thiol: Contains a thiol group instead of the aniline moiety.
Uniqueness
3-(Cyclobutyl(4-methyl-4H-1,2,4-triazol-3-YL)methyl)aniline is unique due to the presence of both the cyclobutyl and aniline groups, which confer distinct chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler triazole derivatives.
Properties
Molecular Formula |
C14H18N4 |
|---|---|
Molecular Weight |
242.32 g/mol |
IUPAC Name |
3-[cyclobutyl-(4-methyl-1,2,4-triazol-3-yl)methyl]aniline |
InChI |
InChI=1S/C14H18N4/c1-18-9-16-17-14(18)13(10-4-2-5-10)11-6-3-7-12(15)8-11/h3,6-10,13H,2,4-5,15H2,1H3 |
InChI Key |
QJHYXJYLVGKJBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1C(C2CCC2)C3=CC(=CC=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


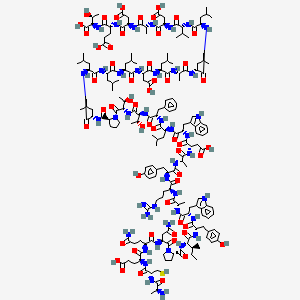
![Naphtho[2,1-b]benzofuran-6-ylboronic acid](/img/structure/B13920204.png)
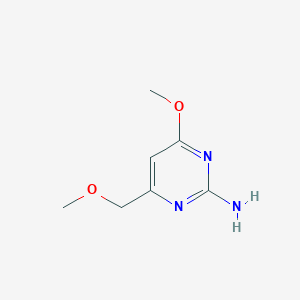
![[(1S)-3,3-difluorocyclohexyl]methanol](/img/structure/B13920212.png)
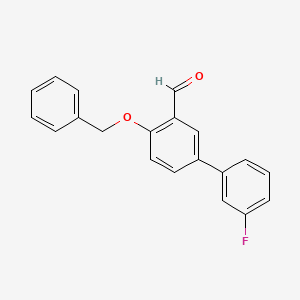
![tert-Butyl 1-acetyl-5-bromospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13920227.png)
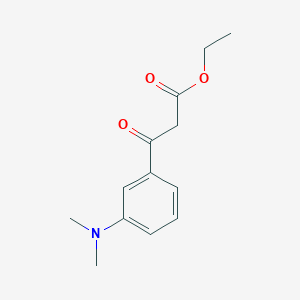
![(9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-yl) methanesulfonate](/img/structure/B13920231.png)
